Monotherapy ORR Comparison in R/R DLBCL: Denintuzumab Mafodotin vs. Coltuximab Ravtansine
In a cross-trial comparison of monotherapy in relapsed/refractory DLBCL, denintuzumab mafodotin demonstrated a lower overall response rate (ORR) of 33% relative to coltuximab ravtansine's 43.9% but achieved a meaningfully higher complete response (CR) rate of 23% compared to 14.6% for coltuximab ravtansine [1]. Both ADCs were evaluated in heavily pretreated R/R DLBCL populations, though the respective studies were conducted independently with different patient demographics and prior therapy burdens. The CR rate differential is notable for procurement considerations where depth of response (CR vs. PR) correlates with durability of remission and potential eligibility for consolidative stem cell transplant [1].
| Evidence Dimension | Objective response rate (ORR) and complete response (CR) rate in monotherapy |
|---|---|
| Target Compound Data | ORR 33%, CR 23% |
| Comparator Or Baseline | Coltuximab ravtansine (SAR3419): ORR 43.9%, CR 14.6% |
| Quantified Difference | ORR: -10.9 percentage points (lower); CR: +8.4 percentage points (higher) |
| Conditions | Patients with relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL); monotherapy setting; independent Phase 1/2 clinical studies |
Why This Matters
The higher CR rate (23% vs. 14.6%) may translate to more durable remissions and increased transplant eligibility in salvage settings, a critical selection criterion for procurement in aggressive lymphoma protocols.
- [1] Mauro FR, et al. Antibody-Drug Conjugates in Diffuse Large B-Cell Lymphoma: Current Status and Future Perspectives. Cancers. 2024;16(12):2243. Table 4. doi:10.3390/cancers16122243 View Source
